molecular formula C5H7N3O2 B585264 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid CAS No. 858512-11-5

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid

Cat. No.: B585264
CAS No.: 858512-11-5
M. Wt: 141.13
InChI Key: JFPJOQALCDNLKG-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid is a heterocyclic organic compound with a molecular formula of C5H7N3O2. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The presence of both amino and carboxylic acid functional groups makes it a versatile compound in synthetic chemistry and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with a suitable nitrile compound in the presence of a catalyst such as nickel. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazole-4-carboxylic Acid: Similar structure but lacks the amino group.

    1-Methylimidazole: Lacks both the amino and carboxylic acid groups.

    4-Aminoimidazole: Lacks the methyl group.

Uniqueness: 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Biological Activity

4-Amino-1-methyl-1H-imidazole-5-carboxylic acid (AMICA) is an organic compound notable for its diverse biological activities and potential therapeutic applications. With a molecular formula of C5H8N4O2C_5H_8N_4O_2 and a molecular weight of approximately 141.13 g/mol, AMICA features a five-membered imidazole ring containing both an amino group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological significance, particularly in enzyme catalysis, metabolic pathways, and as a potential lead compound in drug development.

The chemical reactivity of AMICA primarily involves nucleophilic substitutions and acid-base reactions. The amino group can act as a nucleophile, facilitating various coupling reactions, while the carboxylic acid can undergo esterification or amidation. This versatility allows AMICA to be used in synthesizing derivatives that may exhibit differing biological activities.

Table 1: Comparison of Structural Features with Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC₅H₈N₄O₂Contains both amino and carboxylic acid groups
1-Methyl-1H-imidazole-5-carboxylic acidC₅H₇N₃O₂Lacks amino group; used in similar applications
Sodium 4-amino-1-methyl-1H-imidazole-5-carboxylateC₅H₈N₄NaO₂Salt form; enhances solubility in biological studies
HistidineC₆H₉N₃O₂Essential amino acid; involved in protein synthesis

Biological Activity

Research indicates that AMICA exhibits significant biological activities, including:

1. Enzyme Inhibition : AMICA has been studied for its role in inhibiting various enzymes, making it a candidate for therapeutic applications against diseases like cancer and infections.

2. Anti-inflammatory Effects : In vitro tests have shown that derivatives of AMICA can modulate cellular immune responses and exhibit anti-inflammatory properties comparable to established drugs such as ibuprofen .

3. Interaction with Proteins : Studies have focused on the binding affinities of AMICA with various proteins and enzymes, elucidating its role in metabolic pathways. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to analyze these interactions .

Case Studies

Several case studies highlight the biological activity of AMICA:

Case Study 1: Anti-inflammatory Activity
A study synthesized 4-amino-1-methylimidazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced edema test. The compound 4-[(4-chlorobenzoyl)amino]-5-[N-(4-chlorophenyl)]-1-methyl-5-imidazolecarboxamide demonstrated significant anti-inflammatory activity with reduced toxicity compared to traditional anti-inflammatory agents .

Case Study 2: Enzyme Interaction
Research into the interaction of AMICA with the HIV-1 integrase (IN) protein revealed that certain derivatives could disrupt the IN-LEDGF/p75 interaction, suggesting potential use in antiviral therapies. Compounds exhibiting over 50% inhibition were identified as promising candidates for further development .

Applications in Drug Development

AMICA's unique structural features make it an attractive candidate for drug development across various fields:

Pharmaceuticals : Investigated for its potential use in treating infections and cancer due to its enzyme inhibition properties.

Agriculture : Utilized as a selective plant growth regulator and fungicide due to its imidazole structure, which is known for interacting with biological targets effectively.

Properties

IUPAC Name

5-amino-3-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPJOQALCDNLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747011
Record name 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858512-11-5
Record name 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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